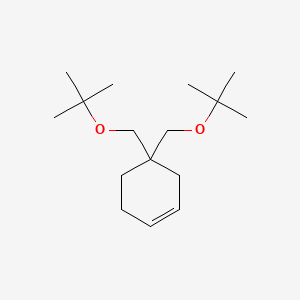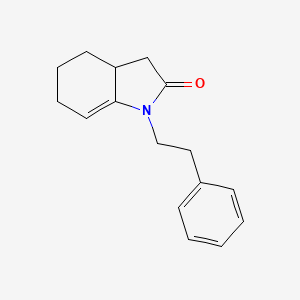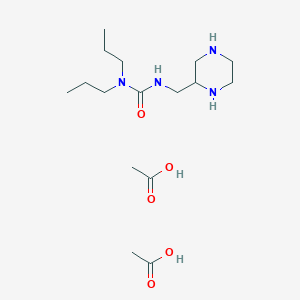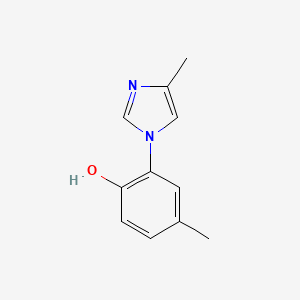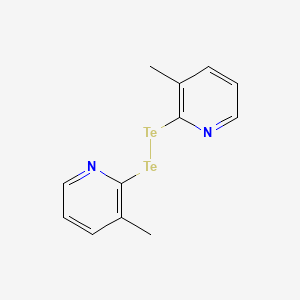
Pyridine, 2,2'-ditellurobis[3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’-ditellurobis[3-methyl-] is a unique organotellurium compound that features a pyridine ring substituted with tellurium atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of tellurium atoms in its structure imparts distinctive chemical properties, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-ditellurobis[3-methyl-] typically involves the reaction of 3-methylpyridine with tellurium reagents under controlled conditions. One common method includes the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-ditellurobis[3-methyl-] undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, HNO3, and other oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.
Scientific Research Applications
Pyridine, 2,2’-ditellurobis[3-methyl-] has several applications in scientific research:
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs.
Industry: It may find applications in materials science, particularly in the development of semiconductors and other advanced materials due to the unique properties imparted by tellurium.
Mechanism of Action
The mechanism by which Pyridine, 2,2’-ditellurobis[3-methyl-] exerts its effects involves the interaction of the tellurium atoms with biological molecules. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Pyridine, 2,2’-dithiobis[3-methyl-]: Similar structure but with sulfur atoms instead of tellurium. It has different reactivity and biological activity.
Pyridine, 2,2’-diselenobis[3-methyl-]: Contains selenium atoms, which also impart unique properties but differ from tellurium in terms of reactivity and toxicity.
Uniqueness: Pyridine, 2,2’-ditellurobis[3-methyl-] is unique due to the presence of tellurium, which is less commonly studied compared to sulfur and selenium
Properties
CAS No. |
505904-78-9 |
|---|---|
Molecular Formula |
C12H12N2Te2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-methyl-2-[(3-methylpyridin-2-yl)ditellanyl]pyridine |
InChI |
InChI=1S/C12H12N2Te2/c1-9-5-3-7-13-11(9)15-16-12-10(2)6-4-8-14-12/h3-8H,1-2H3 |
InChI Key |
BOJSUYRIOQBVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)[Te][Te]C2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



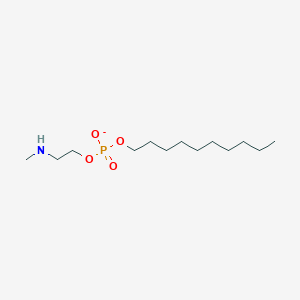
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
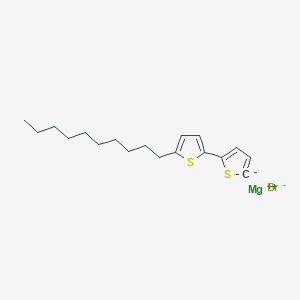
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
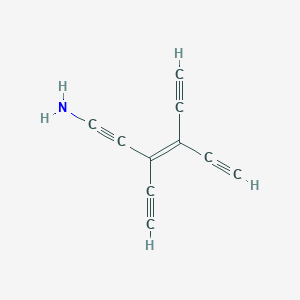
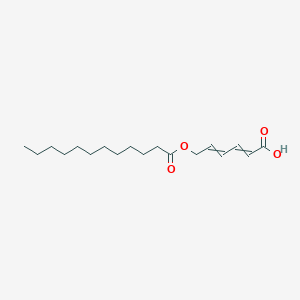
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
